NHI-2

Catalog No.
S537124
CAS No.
M.F
C17H12F3NO3
M. Wt
335.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NHI-2

Product Name

NHI-2

IUPAC Name

methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate

Molecular Formula

C17H12F3NO3

Molecular Weight

335.28 g/mol

InChI

InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3

InChI Key

YPPFWRWCZNXINO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

NHI-2; NHI 2; NHI2;

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F

Description

The exact mass of the compound Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate is 335.0769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Advanced Chemical & Pharmaceutical Research

Application in Nanomaterials

Application in Agrochemical and Pharmaceutical Industries

Application in Extraction of Ni Ions

Application in Cancer Treatment

Application in Telemedicine

NHI-2, chemically known as 1-Hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylic acid methyl ester, is a potent inhibitor of lactate dehydrogenase A (LDH-A). This compound has garnered attention due to its selective inhibition of LDH-A over LDH-B, with an inhibitory concentration (IC50) of approximately 14.7 µM for LDH-A and 55.8 µM for LDH-B, indicating its potential in targeting metabolic pathways in cancer cells . NHI-2 is characterized by its unique structure, which includes a trifluoromethyl group that enhances its biological activity and membrane permeability .

Research suggests Methyl LDH Inhibitor III acts as an inhibitor of lactate dehydrogenase A (LDH A) enzyme []. LDH A catalyzes the conversion of pyruvate to lactate, a crucial step in cellular energy metabolism. Inhibition of LDH A could potentially impact various cellular processes and might be relevant for therapeutic development, although the specific mechanism requires further investigation [, ].

NHI-2 primarily functions by inhibiting the enzyme lactate dehydrogenase A, a key player in the glycolytic pathway. The inhibition of this enzyme leads to a reduction in lactate production from pyruvate, thereby affecting cellular metabolism. The reaction can be summarized as follows:

Pyruvate+NADHLDH ALactate+NAD+\text{Pyruvate}+\text{NADH}\xrightarrow{\text{LDH A}}\text{Lactate}+\text{NAD}^+

By inhibiting LDH-A, NHI-2 shifts this equilibrium, promoting the accumulation of pyruvate and decreasing lactate levels, which can hinder the growth of cancer cells that rely heavily on glycolysis .

NHI-2 exhibits significant biological activity as an anti-glycolytic agent. Its inhibition of LDH-A has been shown to induce apoptosis in various cancer cell lines by disrupting their metabolic processes. Studies indicate that NHI-2 can effectively reduce cell viability in cancer types such as breast cancer and colorectal cancer, highlighting its potential as a therapeutic agent in oncology . Additionally, NHI-2's selectivity for LDH-A over LDH-B suggests it may have fewer side effects related to normal cellular metabolism.

The synthesis of NHI-2 typically involves several chemical steps that include the formation of the indole framework followed by the introduction of the trifluoromethyl and carboxylic acid moieties. While specific synthetic routes may vary, a general approach includes:

  • Formation of Indole: Starting from appropriate precursors such as phenylhydrazine and α-keto acids.
  • Trifluoromethylation: Utilizing trifluoromethylating agents to introduce the trifluoromethyl group at the desired position on the indole structure.
  • Carboxylation: Adding a carboxylic acid group through methods such as carbonylation or direct carboxylation techniques.
  • Methyl Ester Formation: Converting the carboxylic acid to a methyl ester using methanol and an acid catalyst.

These steps culminate in the formation of NHI-2 with high purity and yield suitable for biological testing .

NHI-2 is primarily researched for its potential applications in cancer therapy due to its ability to inhibit glycolysis in tumor cells. Its use extends beyond oncology; it may also have implications in metabolic diseases where altered lactate production is a factor. Furthermore, NHI-2 could serve as a valuable tool in metabolic research, helping to elucidate the role of lactate dehydrogenase in various physiological and pathological processes .

Interaction studies involving NHI-2 have focused on its binding affinity and selectivity towards LDH-A compared to other enzymes within the same family. Preliminary findings suggest that NHI-2 interacts specifically with the active site of LDH-A, inhibiting its activity through competitive inhibition mechanisms. These studies are crucial for understanding how NHI-2 can be optimized for therapeutic use and how it may interact with other metabolic pathways within cells .

Several compounds exhibit structural or functional similarities to NHI-2, particularly those that target lactate dehydrogenase or other metabolic enzymes. Key compounds include:

Compound NameStructure TypeIC50 (LDH-A)Unique Features
OxamateLactate Dehydrogenase Inhibitor10 mMNon-selective; affects both isoforms
GossypolNatural Product20 µMAlso targets Bcl-2 family proteins
DichloroacetateMetabolic Modulator5 mMPromotes pyruvate conversion
MCT Inhibitors (e.g., AR-C155858)Transport InhibitorsVariesTargets monocarboxylate transporters

Uniqueness of NHI-2: Unlike many other inhibitors, NHI-2 demonstrates higher specificity for LDH-A over LDH-B, making it particularly advantageous for targeted cancer therapies without significantly affecting normal cellular metabolism . This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

335.07692773 g/mol

Monoisotopic Mass

335.07692773 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Czyż DM, Willett JW, Crosson S. Brucella abortus Induces a Warburg Shift in Host Metabolism That Is Linked to Enhanced Intracellular Survival of the Pathogen. J Bacteriol. 2017 Jul 11;199(15). pii: e00227-17. doi: 10.1128/JB.00227-17. Print 2017 Aug 1. PubMed PMID: 28559292; PubMed Central PMCID: PMC5512224.
2: Fava A, Colica C, Plastino M, Messina D, Cristiano D, Opipari C, Vaccaro A, Gorgone G, Bosco F, Fratto A, De Bartolo M, Bosco D. Cognitive impairment is correlated with insulin resistance degree: the "PA-NICO-study". Metab Brain Dis. 2017 Jun;32(3):799-810. doi: 10.1007/s11011-017-9977-4. Epub 2017 Feb 23. PubMed PMID: 28229380.
3: Lea MA, Guzman Y, Desbordes C. Inhibition of Growth by Combined Treatment with Inhibitors of Lactate Dehydrogenase and either Phenformin or Inhibitors of 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase 3. Anticancer Res. 2016 Apr;36(4):1479-88. PubMed PMID: 27069123.
4: Daniele S, Giacomelli C, Zappelli E, Granchi C, Trincavelli ML, Minutolo F, Martini C. Lactate dehydrogenase-A inhibition induces human glioblastoma multiforme stem cell differentiation and death. Sci Rep. 2015 Oct 23;5:15556. doi: 10.1038/srep15556. PubMed PMID: 26494310; PubMed Central PMCID: PMC4616042.
5: Dai GJ, Cheng SH, Hua ZT, Zhang ML, Jiang HB, Feng Y, Shen XH, Su YA, He N, Ma ZB, Ma XQ, Hou SG, Wang YR. Mapping quantitative trait loci for nitrogen uptake and utilization efficiency in rice (Oryza sativa L.) at different nitrogen fertilizer levels. Genet Mol Res. 2015 Sep 8;14(3):10404-14. doi: 10.4238/2015.September.8.1. PubMed PMID: 26400271.
6: Pham VH, Jeong SW, Kim J. Psychrobacillus soli sp. nov., capable of degrading oil, isolated from oil-contaminated soil. Int J Syst Evol Microbiol. 2015 Sep;65(9):3046-52. doi: 10.1099/ijs.0.000375. Epub 2015 Jun 11. PubMed PMID: 26065735.
7: Granchi C, Calvaresi EC, Tuccinardi T, Paterni I, Macchia M, Martinelli A, Hergenrother PJ, Minutolo F. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. Org Biomol Chem. 2013 Oct 14;11(38):6588-96. doi: 10.1039/c3ob40870a. Epub 2013 Aug 29. PubMed PMID: 23986182; PubMed Central PMCID: PMC3828658.
8: Chen F, Zhu NY, Yang D. Gamma4-aminoxy peptides as new peptidomimetic foldamers. J Am Chem Soc. 2004 Dec 15;126(49):15980-1. PubMed PMID: 15584729.
9: Yang D, Zhang YH, Zhu NY. beta(2,2)-Aminoxy acids: a new building block for turns and helices. J Am Chem Soc. 2002 Aug 28;124(34):9966-7. PubMed PMID: 12188642.
10: Gooley PR, Caffrey MS, Cusanovich MA, MacKenzie NE. Assignment of the 1H and 15N NMR spectra of Rhodobacter capsulatus ferrocytochrome c2. Biochemistry. 1990 Mar 6;29(9):2278-90. PubMed PMID: 2159796.
11: Rosson WD. NHI, 2. Concerning the British health service. Md State Med J. 1978 Dec;27(12):61-3. PubMed PMID: 723306.

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